(S)-tert-Butyl (1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropyl chain, which is further connected to a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Di-tert-butyl dicarbonate (Boc2O), various nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted carbamates and other derivatives
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The dihydropyridinone moiety is of particular interest due to its presence in various bioactive molecules. Researchers explore its potential as an inhibitor of specific enzymes or receptors .
Industry
In the chemical industry, tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridinone moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxypropyl chain and tert-butyl carbamate group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the hydroxypropyl and dihydropyridinone moieties.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of the hydroxypropyl chain.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
Uniqueness
tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is unique due to the combination of its tert-butyl carbamate group, hydroxypropyl chain, and dihydropyridinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(2-oxo-1H-pyridin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h4-6,10,16H,7-8H2,1-3H3,(H,14,17)(H,15,18)/t10-/m0/s1 |
InChI Key |
OOHIGTAZGKAKTC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CNC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CNC1=O)CO |
Origin of Product |
United States |
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